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Compound of Interest

Compound Name:
2-chloro-N-(2-hydroxyethyl)-4-

nitrobenzamide

CAS No.: 522601-84-9

Cat. No.: B1490504

Get Quote

Strategic Intermediate for Benzamide Scaffolds and
Heterocyclic Synthesis
Executive Summary
2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9) represents a versatile,

high-value building block in medicinal chemistry. Structurally characterized by a 2,4-

disubstituted benzamide core, this molecule serves as a critical "gateway intermediate." It is

primarily utilized to access 4-amino-benzamide pharmacophores—a structural motif prevalent

in PARP inhibitors, HDAC inhibitors, and various anti-infective agents. Additionally, the N-(2-

hydroxyethyl) tail provides a direct synthetic handle for cyclization into oxazolines, offering

conformational constraint in drug design.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,

and downstream applications, distinguishing the covalent amide form from its ionic salt

counterparts often cited in older literature.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4]

Property Specification

CAS Registry Number 522601-84-9

IUPAC Name 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide

Molecular Formula C₉H₉ClN₂O₄

Molecular Weight 244.63 g/mol

Core Scaffold 2,4-Disubstituted Benzamide

Key Functional Groups
Nitro (-NO₂), Aryl Chloride (-Cl), Primary Alcohol

(-OH), Amide (-CONH-)

Predicted LogP
~0.8 - 1.2 (Moderate hydrophilicity due to -OH

and Nitro)

Physical State Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in Water, DCM

Synthetic Protocol: The Schotten-Baumann
Approach
The most robust synthesis of CAS 522601-84-9 involves the acylation of ethanolamine with 2-

chloro-4-nitrobenzoyl chloride. While simple in theory, the presence of the hydroxyl group on

ethanolamine requires precise pH control to prevent O-acylation (ester formation) versus the

desired N-acylation (amide formation).

Reaction Scheme (DOT Visualization)
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Figure 1: Reaction pathway emphasizing the selectivity required to favor N-acylation over O-

acylation.

Step-by-Step Methodology
Reagents:

2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

Ethanolamine (1.1 eq)

Triethylamine (TEA) or Na₂CO₃ (1.2 eq)

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

Preparation: Dissolve ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under an

inert atmosphere (N₂). Cool the solution to 0°C using an ice/salt bath. Critical: Low

temperature favors the nucleophilic attack of the amine over the alcohol.

Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in a minimal amount of DCM. Add this

solution dropwise to the amine mixture over 30–45 minutes. Maintain internal temperature

below 5°C.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

Monitor via TLC (5% MeOH in DCM) or LC-MS.
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Quench & Workup: Quench with water. Separate the organic layer.[1] Wash sequentially with

1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from

Ethanol/Water or Ethyl Acetate/Hexane to yield pure amide.

Expert Insight: If O-acylation is observed (ester formation), use a biphasic system (DCM/Water)

with Na₂CO₃. The water solvates the hydroxyl group, reducing its nucleophilicity relative to the

amine, thereby enhancing chemoselectivity.

Downstream Applications & Strategic Utility
CAS 522601-84-9 is rarely the final drug; it is a scaffold enabler. Its value lies in two primary

transformation pathways.

Pathway A: Reduction to Aniline (The "Privileged
Scaffold")
The most common application is the reduction of the nitro group to an amine, yielding 4-amino-

2-chloro-N-(2-hydroxyethyl)benzamide (CAS 1094559-63-3).

Reagents: Fe/NH₄Cl (Bechamp reduction) or H₂/Pd-C.

Significance: The resulting aniline is a "privileged structure" in medicinal chemistry. It allows

for the construction of libraries targeting:

PARP Inhibitors: The benzamide motif mimics the nicotinamide of NAD+.

HDAC Inhibitors: The zinc-binding domain can be appended to the aniline.

Kinase Inhibitors: The aniline nitrogen serves as a hinge binder.

Pathway B: Cyclization to Oxazolines
The N-(2-hydroxyethyl) amide moiety is a classic precursor for 2-aryl-2-oxazolines.

Mechanism: Treatment with thionyl chloride (SOCl₂) or Burgess reagent effects

cyclodehydration.
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Utility: Oxazolines are bioisosteres for amides and esters but possess greater metabolic

stability and rigidify the molecular structure, potentially improving potency and selectivity.

Application Workflow (DOT Visualization)
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Figure 2: Divergent synthetic utility of the 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
scaffold.

Analytical Characterization (Expected Data)
To validate the synthesis of CAS 522601-84-9, the following spectral signatures should be

confirmed:

¹H NMR (DMSO-d₆, 400 MHz):

Amide NH: Triplet or broad singlet at δ 8.5–8.8 ppm.

Aromatic Protons:

H3 (ortho to NO₂, meta to Cl): Doublet ~δ 8.3 ppm.
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H5 (ortho to NO₂, ortho to Cl): Doublet of doublets ~δ 8.2 ppm.

H6 (ortho to CO): Doublet ~δ 7.7 ppm.

Hydroxyl OH: Broad singlet/triplet at δ 4.7–5.0 ppm (exchangeable with D₂O).

Ethyl Chain:

-CH₂-N-: Multiplet at δ 3.3–3.5 ppm.

-CH₂-O-: Multiplet at δ 3.5–3.7 ppm.

IR Spectroscopy:

Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.

Nitro (NO₂): Asymmetric stretch at ~1530 cm⁻¹, Symmetric at ~1350 cm⁻¹.

Hydroxyl (OH): Broad band at 3200–3400 cm⁻¹.

Safety & Handling Protocols
Hazard Classification:

Acute Toxicity: Potentially harmful if swallowed (Category 4).

Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

Sensitization: Potential skin sensitizer due to the chloro-nitroaromatic motif.

Handling Precautions:

Explosion Risk: While benzamides are generally stable, nitroaromatics can be energetic. Do

not heat the dry solid above 100°C without DSC (Differential Scanning Calorimetry)

validation.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing

agents or bases in the waste stream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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